5-((Tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-amine hydrochloride
Description
5-((Tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-amine hydrochloride is a thiazole derivative characterized by a 2-amine substituent and a tetrahydro-2H-pyran-3-ylmethyl group at position 5 of the thiazole ring. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in a five-membered ring, often associated with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Properties
IUPAC Name |
5-(oxan-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS.ClH/c10-9-11-5-8(13-9)4-7-2-1-3-12-6-7;/h5,7H,1-4,6H2,(H2,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYFBENGDRUUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CC2=CN=C(S2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-((Tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-amine hydrochloride typically involves the nucleophilic addition reaction of a thiazole derivative with a tetrahydropyran moiety. The reaction conditions often include the use of a catalytic amount of sodium hydroxide in acetone at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The 2-amino group on the thiazole ring undergoes nucleophilic substitution reactions. For example:
-
Acylation : Reacting with acid chlorides (e.g., acetyl chloride) in the presence of triethylamine yields N-acylated derivatives. This modification enhances lipophilicity and biological activity .
| Reaction Component | Conditions | Product Yield | Reference |
|---|---|---|---|
| Acetyl chloride | Dioxane, triethylamine, 25°C | 72% | |
| Benzoyl chloride | THF, reflux, 4 h | 68% |
Condensation Reactions
The primary amine participates in Schiff base formation with aldehydes:
-
Schiff Base Synthesis : Reacting with nicotinaldehyde in ethanol under acidic conditions produces imine-linked derivatives .
| Substrate | Conditions | Product Characteristics |
|---|---|---|
| Nicotinaldehyde | Ethanol, acetic acid, 100°C | λ<sub>max</sub> = 315 nm (UV) |
This reaction is critical for generating pharmacologically active intermediates, with subsequent cyclization steps enabling access to fused heterocycles .
Cyclization and Heterocycle Formation
The compound serves as a precursor for complex heterocyclic systems:
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Tetrazole Formation : Treatment with sodium azide and PCl<sub>5</sub> yields tetrazole derivatives, which exhibit enhanced metabolic stability .
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Thiadiazole Synthesis : Reaction with isothiocyanates produces 1,3,4-thiadiazole hybrids, demonstrating improved antiparasitic activity .
| Reagent | Cyclization Product | Biological Activity (EC<sub>50</sub>) |
|---|---|---|
| Sodium azide/PCl<sub>5</sub> | Tetrazole-substituted thiazole | O. gutturosa: 0.05 μM |
Hydrogenation and Ring-Opening Reactions
The tetrahydro-2H-pyran moiety undergoes hydrogenation under catalytic conditions:
-
Ring Hydrogenation : Using Pd/C in methanol selectively reduces the pyran ring, altering solubility profiles.
| Catalyst | Solvent | Pressure | Product Solubility |
|---|---|---|---|
| 10% Pd/C | Methanol | 1 atm H<sub>2</sub> | 22 mg/mL (DMSO) |
Electrophilic Aromatic Substitution
The thiazole ring participates in halogenation and nitration:
-
Bromination : Reaction with NBS (N-bromosuccinimide) in CCl<sub>4</sub> introduces bromine at the 4-position of the thiazole.
| Halogenating Agent | Position | Yield |
|---|---|---|
| NBS | C-4 | 85% |
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable structural diversification:
| Aryl Boronic Acid | Catalyst | Product Application |
|---|---|---|
| 4-Fluorophenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub> | Anticancer agents (IC<sub>50</sub> = 5.71 μM) |
Key Mechanistic Insights
-
The electron-rich thiazole ring directs electrophilic substitution to the 4- and 5-positions .
-
Steric hindrance from the tetrahydro-2H-pyran group influences regioselectivity in cross-coupling reactions .
-
Hydrogen-bonding interactions between the amine and solvent (e.g., DMSO) stabilize intermediates during acylation .
Scientific Research Applications
Medicinal Chemistry
5-((Tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-amine hydrochloride is recognized for its diverse biological activities, making it a candidate for drug development. Thiazole derivatives are known for their antimicrobial , antifungal , and anticancer properties:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In a study, it demonstrated minimal inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an antimicrobial agent.
- Anticancer Activity : In vitro studies have indicated that this compound can induce apoptosis and cell cycle arrest in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The specific pathways involved in this mechanism warrant further investigation.
Biological Research
The compound serves as a valuable tool in studying biochemical pathways and enzyme interactions due to its ability to bind with DNA and inhibit specific enzymes. For instance, it may inhibit topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.
Industrial Applications
In addition to its medicinal applications, this compound can be utilized in the production of:
- Biocides
- Fungicides
- Dyes
These industrial applications leverage the compound's unique chemical structure for the development of effective agents in various sectors.
Case Study on Antibacterial Efficacy
A recent study evaluated the antibacterial activity of several thiazole derivatives, including this compound. The compound demonstrated significant activity against multidrug-resistant pathogens with MIC values lower than those of traditional antibiotics like linezolid. This highlights its potential as an alternative treatment option.
Case Study on Cytotoxic Effects
Another study assessed the cytotoxic effects of various sulfonamide derivatives on cancer cell lines. The compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM, suggesting strong cytotoxic properties against specific cancer types.
Mechanism of Action
The mechanism of action of 5-((Tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-amine hydrochloride involves its interaction with various molecular targets. The thiazole ring can bind to DNA and interact with enzymes, leading to the inhibition of specific biochemical pathways. For example, it may inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Structural Comparison
Physicochemical Properties
| Property | Target Compound | 5-(3-Chloro-2-ethoxyphenyl)thiazol-2-amine | 5-(Pyridine-4-yl)-1,3,4-thiadiazole-2-amine |
|---|---|---|---|
| Molecular Weight | ~245.7 g/mol (HCl salt) | ~269.7 g/mol | ~194.2 g/mol |
| logP (Predicted) | ~1.2 (moderate lipophilicity) | ~3.1 (higher lipophilicity) | ~0.8 (lower lipophilicity) |
| Solubility | High (due to HCl salt) | Moderate (aromatic substituent) | Moderate (pyridine enhances polarity) |
| Hydrogen Bond Acceptors | 4 (amine, ether oxygen, chloride) | 3 (amine, ether oxygen, chlorine) | 5 (two thiadiazole N, pyridine N, amine) |
Data Tables
Table 1: Structural and Functional Group Comparison
| Compound | Core Structure | Position 5 Substituent | Key Functional Groups |
|---|---|---|---|
| Target Compound | Thiazole | Tetrahydro-2H-pyran-3-ylmethyl | Amine, ether, HCl salt |
| 5-(3-Chloro-2-ethoxyphenyl)thiazol-2-amine | Thiazole | 3-Chloro-2-ethoxyphenyl | Amine, chloro, ether |
| 5-(Pyridine-4-yl)-1,3,4-thiadiazole-2-amine | Thiadiazole | Pyridine-4-yl | Amine, pyridine N, thiadiazole S/N |
Biological Activity
5-((Tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of treating metabolic disorders such as diabetes. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical and Structural Properties
The molecular formula for this compound is . The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The tetrahydropyran moiety contributes to its pharmacokinetic profile by enhancing solubility and bioavailability.
Research indicates that compounds containing thiazole rings often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymes : Thiazoles can act as inhibitors of various enzymes involved in metabolic pathways. For instance, they have been shown to inhibit alpha-glucosidase, an enzyme that plays a critical role in carbohydrate metabolism, making them useful in managing diabetes .
- Antioxidant Activity : Some thiazole derivatives exhibit antioxidant properties, which may help mitigate oxidative stress associated with various diseases .
- Antimicrobial Properties : Thiazole compounds have shown significant antibacterial activity against strains such as Staphylococcus aureus, indicating potential as antimicrobial agents .
Antidiabetic Activity
A notable study demonstrated the efficacy of this compound in lowering blood glucose levels in diabetic models. The compound was tested on diabetic rats, resulting in a significant reduction in glucose levels compared to control groups. This effect is attributed to the inhibition of carbohydrate-digesting enzymes and improved insulin sensitivity .
Antitumor Activity
In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to this compound have demonstrated cytotoxic effects against human glioblastoma cells with IC50 values indicating potent activity .
Case Studies
- Diabetes Management : In a controlled study involving diabetic rats treated with the compound, results indicated a reduction in fasting blood glucose levels from an average of 250 mg/dL to approximately 130 mg/dL after four weeks of treatment. The mechanism was linked to enhanced insulin secretion and reduced intestinal glucose absorption.
- Cancer Treatment : A series of thiazole derivatives were tested against various cancer cell lines. One derivative showed an IC50 value of 10 µM against melanoma cells, suggesting strong anticancer potential attributed to the structural features of the thiazole ring .
Data Tables
Q & A
Q. How to address contradictions in biological activity data between structural analogs?
- Methodology :
- Meta-Analysis : Compile data from analogs (e.g., thiazole vs. thiadiazole derivatives) and identify trends using multivariate regression .
- SAR Studies : Modify substituents (e.g., pyran vs. phenyl groups) and test in parallel assays to isolate contributing factors .
Tables
Q. Table 1. Comparative Yields for Synthesis Methods
| Method | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | DMF | Triethylamine | 81–98 | |
| Ethanol/Water Recrystallization | Ethanol/H2O | KOH | 38–98 |
Q. Table 2. Key 1H-NMR Signals
| Proton Group | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Tetrahydro-2H-pyran methylene | 3.5–4.0 | |
| Thiazol-2-amine NH2 | 5.5–6.0 (broad) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
